2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a pyridine ring. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Pyridine: The benzylated piperazine is coupled with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Acetonitrile Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile would depend on its specific biological target. Generally, compounds with piperazine and pyridine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The benzyl group may enhance lipophilicity, aiding in the compound’s ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzylpiperazin-1-yl)-2-(pyridin-2-yl)acetonitrile: Similar structure but with the pyridine ring in a different position.
2-(4-Benzylpiperazin-1-yl)-2-(pyridin-4-yl)acetonitrile: Another positional isomer.
2-(4-Benzylpiperazin-1-yl)-2-(quinolin-3-yl)acetonitrile: Contains a quinoline ring instead of pyridine.
Uniqueness
The specific positioning of the pyridine ring in 2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile may confer unique binding properties and biological activities compared to its isomers and analogs.
Biological Activity
The compound 2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)acetonitrile , also known by its CAS number 195141-29-8, is a chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Molecular Properties
Property | Value |
---|---|
Molecular Weight | 292.37 g/mol |
Molecular Formula | C₁₈H₂₀N₄ |
CAS Number | 195141-29-8 |
Purity | ≥98% |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities, primarily through interactions with neurotransmitter systems.
- Serotonin Receptor Modulation : The compound has been studied for its affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These interactions suggest potential applications in treating mood disorders and anxiety .
- Dopamine Receptor Activity : Preliminary studies indicate that this compound may influence dopamine receptor pathways, which are critical in the treatment of schizophrenia and other neuropsychiatric conditions .
- Antidepressant Effects : The compound is currently under investigation for its antidepressant-like effects in animal models, showing promise in enhancing mood-related behaviors .
The proposed mechanism of action involves:
- Agonistic activity on serotonin receptors , leading to increased serotonergic signaling.
- Antagonistic effects on certain dopamine receptor subtypes , which may help mitigate psychotic symptoms.
Study 1: Antidepressant-Like Effects
In a study conducted on rodent models, administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test and the tail suspension test. The results indicated a dose-dependent response, suggesting that higher doses correlate with greater efficacy .
Study 2: Neuropharmacological Evaluation
Another research effort focused on evaluating the neuropharmacological profile of this compound. It was found to enhance cognitive functions in mice subjected to stress-induced memory impairment. This suggests potential applications in treating cognitive deficits associated with depression and anxiety disorders .
Properties
Molecular Formula |
C18H20N4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C18H20N4/c19-13-18(17-7-4-8-20-14-17)22-11-9-21(10-12-22)15-16-5-2-1-3-6-16/h1-8,14,18H,9-12,15H2 |
InChI Key |
KBOTXGVYJLRNMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C#N)C3=CN=CC=C3 |
Origin of Product |
United States |
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